molecular formula C10H9N3O6S B5504926 4-[(4-nitrophenyl)sulfonyl]-2,6-piperazinedione

4-[(4-nitrophenyl)sulfonyl]-2,6-piperazinedione

Cat. No. B5504926
M. Wt: 299.26 g/mol
InChI Key: LBWNDIPOXJELLY-UHFFFAOYSA-N
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Description

“4-[(4-nitrophenyl)sulfonyl]-2,6-piperazinedione” is a chemical compound with the molecular formula C10H12N2O5S . It is a type of sulfonamide , which is a group of compounds containing a specific sulfur-nitrogen bond. Sulfonamides are known for their wide range of applications in medicine and chemistry .


Synthesis Analysis

The synthesis of sulfonamides, such as “4-[(4-nitrophenyl)sulfonyl]-2,6-piperazinedione”, can be carried out using an indirect method that avoids contamination of the product with no need for purification . This process involves the reaction of 4-nitrobenzenesulphonylchloride and L-tryptophan precursors . The slow evaporation method is used to form single crystals of the compound from a methanolic solution .


Molecular Structure Analysis

The compound has been characterized by X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis) . The sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm −1 indicate the formation of the target compound . The compound crystallizes in the monoclinic crystal system and P2 1 space group with four molecules of the compound in the asymmetric unit .


Chemical Reactions Analysis

Sulfonamides, such as “4-[(4-nitrophenyl)sulfonyl]-2,6-piperazinedione”, can undergo various chemical reactions. For instance, sodium sulfinates can act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .


Physical And Chemical Properties Analysis

The compound has an average mass of 272.278 Da and a mono-isotopic mass of 272.046692 Da . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Fragment-Based Drug Discovery (FBDD)

The Maybridge fragment collection plays a crucial role in FBDD, a method that accelerates drug discovery by focusing on small, low-molecular-weight fragments. These fragments serve as starting points for designing potent drug candidates. Key features of Maybridge fragments include:

Safety and Hazards

According to the available safety data sheet, if inhaled, the victim should be moved to fresh air and given artificial respiration if not breathing . If it comes into contact with skin or eyes, it should be washed off immediately with plenty of water . If ingested, do not induce vomiting and seek medical attention immediately . It is recommended to store the compound in a well-ventilated place and keep the container tightly closed .

properties

IUPAC Name

4-(4-nitrophenyl)sulfonylpiperazine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O6S/c14-9-5-12(6-10(15)11-9)20(18,19)8-3-1-7(2-4-8)13(16)17/h1-4H,5-6H2,(H,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWNDIPOXJELLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725254
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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